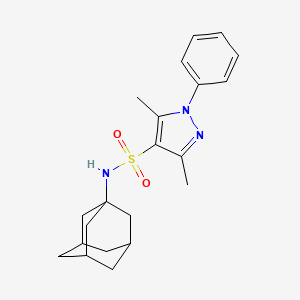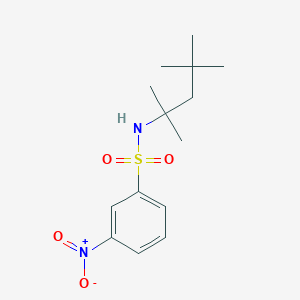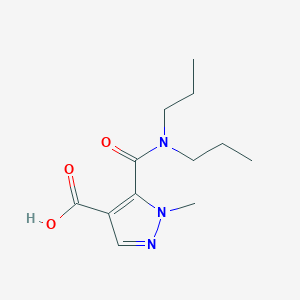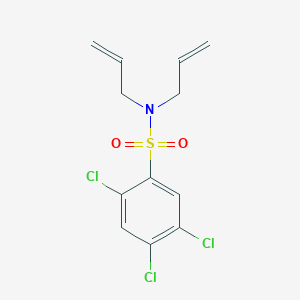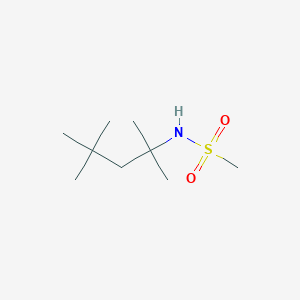
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide
Vue d'ensemble
Description
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide, commonly known as TMBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBMA is a sulfonamide derivative that has been synthesized through various methods and has been widely used in biochemical and physiological studies.
Mécanisme D'action
TMBMA inhibits the activity of USP14 by binding to its catalytic domain and blocking its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which is involved in the cellular response to protein misfolding and stress. TMBMA has been shown to have high selectivity for USP14 over other deubiquitinases, making it a valuable tool for studying the specific role of USP14 in cellular processes.
Biochemical and Physiological Effects:
TMBMA has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent. TMBMA has also been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells, suggesting its potential as a neuroprotective agent. In addition, TMBMA has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMBMA has several advantages for lab experiments, including its high selectivity for USP14, its ability to inhibit USP14 activity in vitro and in vivo, and its availability as a commercial product. However, TMBMA also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental setting.
Orientations Futures
TMBMA has great potential for future research in various areas, including cancer, neurodegeneration, and inflammation. Some of the future directions for TMBMA research include the development of more potent and selective USP14 inhibitors, the identification of new targets and pathways regulated by USP14, and the evaluation of TMBMA as a therapeutic agent in animal models of human diseases. TMBMA research may also benefit from the development of new techniques and tools for studying protein degradation and ubiquitination in cells and tissues.
Applications De Recherche Scientifique
TMBMA has been widely used in scientific research due to its unique properties. It is a potent and selective inhibitor of the proteasome-associated deubiquitinase USP14, which is involved in protein degradation and has been implicated in various diseases such as cancer, neurodegeneration, and inflammation. TMBMA has been shown to inhibit the activity of USP14 in vitro and in vivo, leading to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway. TMBMA has also been used as a tool to study the role of USP14 in various cellular processes, including autophagy, mitochondrial function, and DNA damage response.
Propriétés
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-8(2,3)7-9(4,5)10-13(6,11)12/h10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWZTQORFEMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,3,3-tetramethyl-butyl)-methanesulfonamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


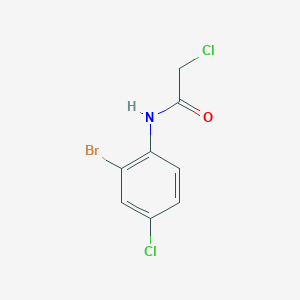

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
